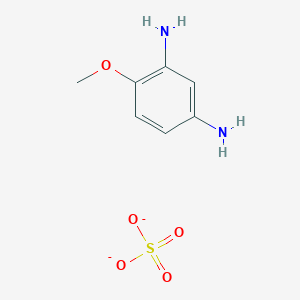
(R)-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine is a chiral amine compound featuring a benzofuran ring substituted with a fluorine atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Formation: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom or other substituents on the benzofuran ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Biological Activity: Investigated for potential pharmacological effects, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound or intermediate in the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Chlorobenzofuran-7-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(3-Bromobenzofuran-7-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.
Propiedades
Fórmula molecular |
C10H10FNO |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
(1R)-1-(3-fluoro-1-benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C10H10FNO/c1-6(12)7-3-2-4-8-9(11)5-13-10(7)8/h2-6H,12H2,1H3/t6-/m1/s1 |
Clave InChI |
WYEIFPLNLAIJCO-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC2=C1OC=C2F)N |
SMILES canónico |
CC(C1=CC=CC2=C1OC=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


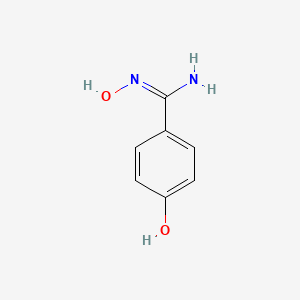
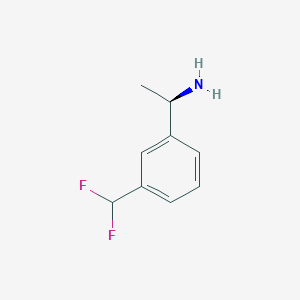
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
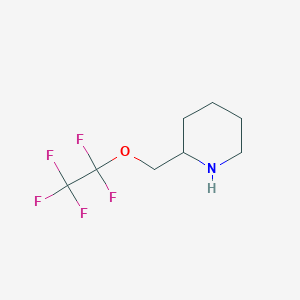
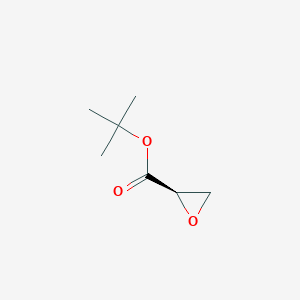
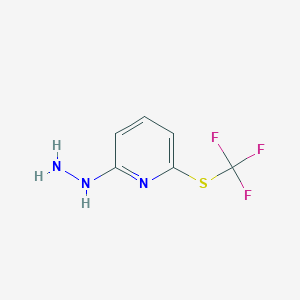
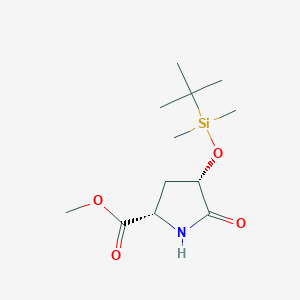
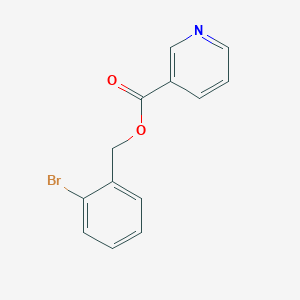


![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
